7-(trifluoroMethoxy)isoquinolin-3-ol
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Overview
Description
7-(trifluoroMethoxy)isoquinolin-3-ol is a heterocyclic compound that features an isoquinolinone core with a trifluoromethoxy group at the 7th position. The trifluoromethoxy group is known for its unique electronic and steric properties, making this compound of significant interest in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions . This process often employs reagents such as trifluoromethyl ethers and involves radical O-trifluoromethylation followed by OCF3-migration .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(trifluoroMethoxy)isoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
7-(trifluoroMethoxy)isoquinolin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(trifluoroMethoxy)isoquinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s binding affinity to target proteins, improving its efficacy in biological systems . The compound’s unique electronic properties also contribute to its stability and activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring and share some electronic properties with 7-(trifluoroMethoxy)isoquinolin-3-ol.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group attached to an oxygen atom, similar to the trifluoromethoxy group in this compound.
Uniqueness
The uniqueness of this compound lies in its combination of the isoquinolinone core with the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H6F3NO2 |
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Molecular Weight |
229.15 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-2-1-6-4-9(15)14-5-7(6)3-8/h1-5H,(H,14,15) |
InChI Key |
NQOLDAAGOOQJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CNC(=O)C=C21)OC(F)(F)F |
Origin of Product |
United States |
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